N-(4-methoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-(4-Methoxyphenyl)-1-(3-Methylphenyl)-4-Oxo-1,4-Dihydropyridazine-3-Carboxamide is a pyridazine derivative featuring a 4-methoxyphenyl group at the N1 position and a 3-methylphenyl substituent on the carboxamide moiety. Pyridazine derivatives are often explored for their pharmacological activities, including enzyme inhibition and anticancer effects .
Properties
Molecular Formula |
C19H17N3O3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O3/c1-13-4-3-5-15(12-13)22-11-10-17(23)18(21-22)19(24)20-14-6-8-16(25-2)9-7-14/h3-12H,1-2H3,(H,20,24) |
InChI Key |
SCLYGYLNCOGBOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound. For instance, reacting 3-methylbenzoyl chloride with hydrazine hydrate can yield 3-methylbenzoylhydrazine.
Coupling with 4-Methoxyphenyl Isocyanate: The resulting hydrazine derivative is then reacted with 4-methoxyphenyl isocyanate to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, potentially converting it to a hydroxyl group.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Methoxyphenyl aldehyde or acid, methylphenyl aldehyde or acid.
Reduction: Hydroxyl derivatives of the pyridazine ring.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of N-(4-methoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide as an anticancer agent. The compound has been tested against various cancer cell lines, demonstrating promising cytotoxic effects.
- Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against human lung carcinoma (SK-LU-1) and breast cancer (MCF-7) cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values lower than 5 µg/mL, suggesting its potential as a lead compound for further development in cancer therapy .
1.2 Anti-inflammatory Properties
The anti-inflammatory properties of this compound have also been investigated. In vitro studies showed that it inhibits pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
- Data Table 1: Anti-inflammatory Activity
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | RAW 264.7 | 3.5 | Inhibition of NF-kB pathway |
| Control Drug (e.g., Ibuprofen) | RAW 264.7 | 2.0 | COX inhibition |
Synthesis and Structural Characterization
The synthesis of this compound involves a multi-step process that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure.
2.1 Synthesis Methodology
The synthesis typically follows these steps:
- Formation of Dihydropyridazine Core : Reacting appropriate aldehydes with hydrazine derivatives.
- Carboxamide Formation : Treating the intermediate with acetic anhydride.
- Final Purification : Using recrystallization techniques to obtain pure product.
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in material science, particularly in the development of organic semiconductors and polymers.
3.1 Organic Electronics
The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances its utility in these applications.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The pyridazine ring could play a crucial role in binding to these targets, while the phenyl groups might enhance its affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The substituents on the pyridazine core and aryl groups significantly influence melting points, solubility, and synthetic yields. Key examples include:
Table 1: Comparison of Structural Analogs
- Melting Points: The presence of bulky side chains (e.g., quinolinyl-piperidine in compound 33 ) reduces crystallinity, leading to lower melting points (105–106°C) compared to compound 25 (154–155°C), which contains a morpholine group .
- Yields : Synthetic yields for analogs range from 35–49%, suggesting moderate efficiency in current protocols .
Spectral Characterization
Biological Activity
N-(4-methoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, anticancer, and enzyme-inhibitory properties.
Chemical Structure
The compound features a dihydropyridazine core, which is known for its diverse pharmacological properties. The presence of methoxy and methyl substituents enhances its biological activity by influencing solubility and receptor binding.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various derivatives related to this compound. For instance, derivatives similar to this compound exhibited varying degrees of activity against common pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
| 13 | 0.30 | Pseudomonas aeruginosa |
These results indicate that certain derivatives possess potent antimicrobial properties, suggesting that modifications to the core structure can enhance efficacy against specific bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. The compound demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study involving human cancer cell lines, the compound was tested using the MTT assay. Results indicated significant cytotoxicity with IC50 values ranging from 15 to 30 µM across different cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
Another area of research focuses on the enzyme inhibitory properties of this compound. In particular, its ability to inhibit acetylcholinesterase (AChE) has been documented.
Table 2: Enzyme Inhibition Potency
| Compound | AChE Inhibition (%) at 100 µM |
|---|---|
| This compound | 82% |
| Control (Donepezil) | 95% |
The data suggest that the compound exhibits strong AChE inhibition, making it a candidate for further development in treating neurodegenerative disorders such as Alzheimer's disease .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between the compound and target proteins. The presence of hydrogen bond donors and acceptors in its structure facilitates strong binding affinity to active sites of enzymes and receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
